Ethyl malathion
Overview
Description
Preparation Methods
Ethyl malathion is synthesized through a series of chemical reactions involving the esterification of malathion. The synthetic route typically involves the reaction of diethyl maleate with dimethyl phosphorodithioate under controlled conditions. Industrial production methods often include the use of specific catalysts and solvents to optimize yield and purity .
Chemical Reactions Analysis
Ethyl malathion undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form malaoxon, a more toxic compound.
Hydrolysis: In the presence of water and alkaline conditions, this compound can hydrolyze to produce diethyl maleate and dimethyl phosphorodithioate.
Substitution: It can undergo nucleophilic substitution reactions, particularly with hydroxide ions, leading to the formation of various degradation products
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, bases like sodium hydroxide, and nucleophiles like hydroxide ions. The major products formed from these reactions are malaoxon, diethyl maleate, and dimethyl phosphorodithioate .
Scientific Research Applications
Ethyl malathion has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of organophosphate pesticides in various chemical reactions.
Biology: Researchers use this compound to investigate its effects on different biological systems, including its impact on enzyme activity and cellular processes.
Medicine: Studies focus on its toxicological effects and potential antidotes for organophosphate poisoning.
Industry: It is employed in the development of pest control products and environmental monitoring techniques .
Mechanism of Action
Ethyl malathion exerts its effects by inhibiting the activity of the enzyme acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in synaptic junctions, resulting in overstimulation of cholinergic, muscarinic, and nicotinic receptors. The overstimulation causes a range of adverse biological effects, including muscle twitching, respiratory distress, and, in severe cases, death .
Comparison with Similar Compounds
Ethyl malathion is similar to other organophosphate insecticides, such as azinophos-ethyl and parathion. it is unique in its relatively lower toxicity to mammals and birds compared to other organophosphates. This makes it a preferred choice for use in residential areas and public health programs .
Similar Compounds
- Azinophos-ethyl
- Parathion
- Diazinon
- Tetrachlorvinphos
This compound’s unique combination of effectiveness against pests and relatively lower toxicity to non-target organisms highlights its importance in pest control and public health .
Properties
IUPAC Name |
diethyl 2-diethoxyphosphinothioylsulfanylbutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23O6PS2/c1-5-15-11(13)9-10(12(14)16-6-2)21-19(20,17-7-3)18-8-4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSZOKIDUUNRTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=S)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23O6PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601196701 | |
Record name | 1,4-Diethyl 2-[(diethoxyphosphinothioyl)thio]butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601196701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3700-86-5 | |
Record name | 1,4-Diethyl 2-[(diethoxyphosphinothioyl)thio]butanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3700-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malathion ethyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003700865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl malathion | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14534 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Diethyl 2-[(diethoxyphosphinothioyl)thio]butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601196701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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